molecular formula C8H11NO3S B6150590 3-methoxy-N-methylbenzene-1-sulfonamide CAS No. 1538358-34-7

3-methoxy-N-methylbenzene-1-sulfonamide

Cat. No. B6150590
CAS RN: 1538358-34-7
M. Wt: 201.2
InChI Key:
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Description

3-methoxy-N-methylbenzene-1-sulfonamide (MMB-1-SO2NH2) is an organic compound that belongs to the class of sulfonamides. It has been widely used in various scientific research applications, including as a reagent in organic synthesis and as a biochemical tool.

Mechanism of Action

3-methoxy-N-methylbenzene-1-sulfonamide has been shown to act as an inhibitor of enzymes, such as proteases and glycosyltransferases. It binds to the active site of the enzyme, preventing the enzyme from performing its normal function. This inhibition can be reversed by the addition of a competitive inhibitor, such as a substrate analog.
Biochemical and Physiological Effects
3-methoxy-N-methylbenzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, and to inhibit the activity of enzymes involved in signal transduction pathways. It has also been shown to inhibit the activity of enzymes involved in DNA replication and transcription.

Advantages and Limitations for Lab Experiments

3-methoxy-N-methylbenzene-1-sulfonamide has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also relatively inexpensive, and can be easily synthesized from readily available starting materials. However, it has some limitations. It is not very soluble in water, and it can be difficult to obtain a high concentration of the compound in aqueous solution.

Future Directions

There are several potential future directions for research on 3-methoxy-N-methylbenzene-1-sulfonamide. It could be used to investigate the mechanism of action of other enzymes, such as phosphatases and kinases. It could also be used to investigate the structure and function of other proteins, such as G-protein coupled receptors. It could also be used to investigate the effects of 3-methoxy-N-methylbenzene-1-sulfonamide on other biological systems, such as cell signaling pathways. Additionally, further research could be done to optimize the synthesis of 3-methoxy-N-methylbenzene-1-sulfonamide, and to develop more efficient ways to use the compound in laboratory experiments.

Synthesis Methods

3-methoxy-N-methylbenzene-1-sulfonamide can be synthesized through a series of reactions starting from 3-methoxy-N-methylbenzene-1-sulfonyl chloride (MMB-1-SO2Cl). The first step is to react MMB-1-SO2Cl with sodium hydroxide (NaOH) in aqueous solution. This reaction produces sodium 3-methoxy-N-methylbenzene-1-sulfonate (NaMMB-1-SO2-), which is then reacted with ammonia in aqueous solution to form 3-methoxy-N-methylbenzene-1-sulfonamide.

Scientific Research Applications

3-methoxy-N-methylbenzene-1-sulfonamide has been used in a variety of scientific research applications. It is a useful reagent for organic synthesis, and has been used to synthesize a variety of compounds, including amino acids, peptides, and nucleosides. It has also been used as a biochemical tool to study the mechanism of action of enzymes and to investigate the structure and function of proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methoxy-N-methylbenzene-1-sulfonamide involves the sulfonation of 3-methoxy-N-methylbenzene followed by the reaction with ammonia to form the sulfonamide.", "Starting Materials": [ "3-methoxy-N-methylbenzene", "sulfuric acid", "ammonia", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Sulfonation of 3-methoxy-N-methylbenzene with sulfuric acid to form 3-methoxy-N-methylbenzenesulfonic acid", "Step 2: Neutralization of the sulfonic acid with sodium hydroxide to form the sodium salt of 3-methoxy-N-methylbenzenesulfonic acid", "Step 3: Reaction of the sodium salt with ammonia to form 3-methoxy-N-methylbenzene-1-sulfonamide", "Step 4: Isolation and purification of the product" ] }

CAS RN

1538358-34-7

Product Name

3-methoxy-N-methylbenzene-1-sulfonamide

Molecular Formula

C8H11NO3S

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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